CB1 Receptor Binding Affinity: Otenabant vs. Rimonabant
Otenabant exhibits a Ki of 0.7 nM for the human CB1 receptor [1]. In comparison, the prototypical CB1 antagonist rimonabant (SR141716A) demonstrates a reported Ki range of 1.80–12.3 nM for CB1 [2]. This indicates that otenabant has approximately 2.6- to 17.6-fold higher binding affinity for the human CB1 receptor than rimonabant under comparable in vitro conditions.
| Evidence Dimension | Binding affinity (Ki) for human CB1 receptor |
|---|---|
| Target Compound Data | Ki = 0.7 nM |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 1.80–12.3 nM |
| Quantified Difference | 2.6-fold to 17.6-fold higher affinity |
| Conditions | In vitro radioligand binding assays using human recombinant CB1 receptors |
Why This Matters
Higher binding affinity may translate to lower required doses in experimental systems, potentially reducing off-target effects and improving assay sensitivity in CB1-mediated pathway studies.
- [1] Hadcock JR, Griffith DA, Iredale PA, Carpino PA, Dow RL, Black SC, O'Connor R, Gautreau D, Lizano JS, Ward KM, et al. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB1 receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010 Apr 2;394(2):366-71. doi: 10.1016/j.bbrc.2010.02.017. Epub 2010 Feb 4. PMID: 20117088. View Source
- [2] Morales P, Reggio PH. An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors. Cannabis Cannabinoid Res. 2017 Sep 1;2(1):265-273. doi: 10.1089/can.2017.0036. PMID: 29082318; PMCID: PMC5654330. (Table 5 in supplementary data). View Source
